molecular formula C24H29N5O2 B607407 Unii-QA3V1345X8 CAS No. 1799809-36-1

Unii-QA3V1345X8

Numéro de catalogue B607407
Numéro CAS: 1799809-36-1
Poids moléculaire: 419.53
Clé InChI: QFUYPQVPOWDETM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fadaltran is an α2-adrenoreceptor antagonist.

Applications De Recherche Scientifique

  • Pharmacogenetics and Schizophrenia : Research by Arranz and Leon (2007) in "Molecular Psychiatry" delves into the pharmacogenetics of antipsychotics, focusing on genetic tests to determine metabolic status and personalization of antipsychotic treatment. This involves understanding genetic influences on drug metabolism and the response to medications in schizophrenia patients (Arranz & Leon, 2007).

  • Global Substance Registration System : Peryea et al. (2020) in "Nucleic acids research" discuss the collaboration between FDA and NCATS to publish scientific descriptions of substances relevant to health, including Unii-QA3V1345X8. This system organizes data for regulatory submissions and products (Peryea et al., 2020).

  • Pharmacometabolomics and Precision Medicine : Kaddurah-Daouk & Weinshilboum (2015) in "Clinical Pharmacology & Therapeutics" highlight the role of pharmacometabolomics in informing pharmacogenomics, contributing to the understanding of how drugs function at a network level, and identifying metabotypes and treatment outcomes (Kaddurah-Daouk & Weinshilboum, 2015).

  • Drug Discovery : Drews (2000) in "Science" discusses the impact of molecular biology and genomic sciences on drug discovery, including the exploration of molecular mechanisms and development of new medicines, which can be linked to the understanding of substances like Unii-QA3V1345X8 (Drews, 2000).

  • Platelet-Neutrophil Interaction and Drug Inhibition : Xiao, Théroux, and Frojmovic (1999) in "Thrombosis and Haemostasis" study the influence of drug inhibition on the interactions between platelets and leukocytes, which is significant in the context of acute coronary syndromes (Xiao, Théroux, & Frojmovic, 1999).

  • RNA Interference in Cancer Therapy : Brower (2010) in the "Journal of the National Cancer Institute" discusses the use of RNA interference in cancer treatment, which could be relevant for understanding the broader applications of Unii-QA3V1345X8 in gene silencing techniques for therapeutic purposes (Brower, 2010).

  • Biomarkers and Clinical Measurement Tools : Atkinson et al. (2001) in "Clinical Pharmacology & Therapeutics" emphasize the use of biomarkers for understanding disease progression and effects of interventions, which could be relevant in the context of Unii-QA3V1345X8's applications (Atkinson et al., 2001).

  • Clinical and Pharmacokinetic Evaluation of Drugs : Patterson et al. (2012) in "Clinical Cancer Research" focus on the clinical and pharmacokinetic evaluation of drugs in patients with advanced solid tumors, which could be relevant for understanding how Unii-QA3V1345X8 might be used in similar contexts (Patterson et al., 2012).

Propriétés

Numéro CAS

1799809-36-1

Nom du produit

Unii-QA3V1345X8

Formule moléculaire

C24H29N5O2

Poids moléculaire

419.53

Nom IUPAC

[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone

InChI

InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2

Clé InChI

QFUYPQVPOWDETM-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Fadaltran

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-QA3V1345X8
Reactant of Route 2
Reactant of Route 2
Unii-QA3V1345X8
Reactant of Route 3
Reactant of Route 3
Unii-QA3V1345X8
Reactant of Route 4
Reactant of Route 4
Unii-QA3V1345X8
Reactant of Route 5
Reactant of Route 5
Unii-QA3V1345X8
Reactant of Route 6
Reactant of Route 6
Unii-QA3V1345X8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.